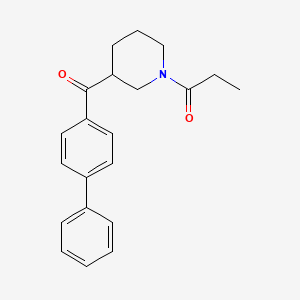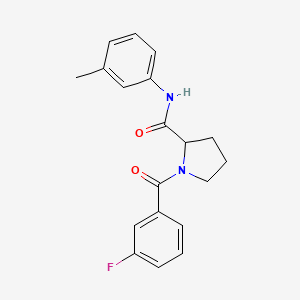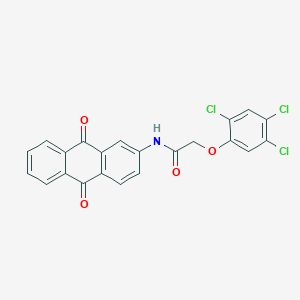
4-biphenylyl(1-propionyl-3-piperidinyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-biphenylyl(1-propionyl-3-piperidinyl)methanone, also known as PBP, is a synthetic compound that belongs to the class of designer drugs known as synthetic cathinones. It is a potent psychoactive substance that has gained popularity among recreational drug users due to its stimulant and euphoric effects. However,
Mecanismo De Acción
The exact mechanism of action of 4-biphenylyl(1-propionyl-3-piperidinyl)methanone is not fully understood. However, it is believed to act as a substrate for the dopamine transporter, leading to the release of dopamine from presynaptic neurons. 4-biphenylyl(1-propionyl-3-piperidinyl)methanone has also been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, leading to an increase in their extracellular concentrations. The combined effects of increased release and decreased reuptake of these neurotransmitters are believed to underlie the stimulant and euphoric effects of 4-biphenylyl(1-propionyl-3-piperidinyl)methanone.
Biochemical and Physiological Effects:
4-biphenylyl(1-propionyl-3-piperidinyl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature in animal models. 4-biphenylyl(1-propionyl-3-piperidinyl)methanone has also been shown to induce oxidative stress and promote neuroinflammation in the brain. These effects are believed to contribute to the neurotoxicity of 4-biphenylyl(1-propionyl-3-piperidinyl)methanone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-biphenylyl(1-propionyl-3-piperidinyl)methanone in lab experiments include its potency and selectivity for the dopamine transporter. 4-biphenylyl(1-propionyl-3-piperidinyl)methanone is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of 4-biphenylyl(1-propionyl-3-piperidinyl)methanone include its potential for neurotoxicity and its lack of specificity for the dopamine transporter. 4-biphenylyl(1-propionyl-3-piperidinyl)methanone has also been shown to have a short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-biphenylyl(1-propionyl-3-piperidinyl)methanone. One area of interest is the development of analogs with improved selectivity and reduced neurotoxicity. Another area of interest is the investigation of the long-term effects of 4-biphenylyl(1-propionyl-3-piperidinyl)methanone on the brain and behavior. Finally, the potential therapeutic applications of 4-biphenylyl(1-propionyl-3-piperidinyl)methanone and related compounds in the treatment of neurological and psychiatric disorders should be explored.
Métodos De Síntesis
The synthesis of 4-biphenylyl(1-propionyl-3-piperidinyl)methanone involves the reaction of piperidine with 4-bromobenzophenone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then acylated with propionyl chloride to yield 4-biphenylyl(1-propionyl-3-piperidinyl)methanone. The purity of the final product can be enhanced through recrystallization.
Aplicaciones Científicas De Investigación
4-biphenylyl(1-propionyl-3-piperidinyl)methanone has gained significant attention in the scientific community due to its potential as a research tool. It has been used in studies to investigate the effects of synthetic cathinones on the central nervous system. 4-biphenylyl(1-propionyl-3-piperidinyl)methanone has been shown to induce hyperactivity, increase locomotor activity, and promote reward-related behavior in animal models. These effects are believed to be mediated by the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Propiedades
IUPAC Name |
1-[3-(4-phenylbenzoyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-2-20(23)22-14-6-9-19(15-22)21(24)18-12-10-17(11-13-18)16-7-4-3-5-8-16/h3-5,7-8,10-13,19H,2,6,9,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWLVPQNCVTYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197660 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Biphenyl-4-yl(1-propionylpiperidin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-5-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-1-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B4892882.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-isopropoxypropyl)-4-methoxybenzamide](/img/structure/B4892884.png)
![N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4892891.png)


![N-[2-(acetylamino)phenyl]-4-butoxybenzamide](/img/structure/B4892931.png)
![2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4892934.png)

![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4892956.png)

![3,5-dibromo-N-[2-chloro-4-(2-thienylcarbonyl)phenyl]-2-hydroxybenzamide](/img/structure/B4892960.png)
![3-{1-[(2-chloro-4-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B4892969.png)
![1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4892973.png)
